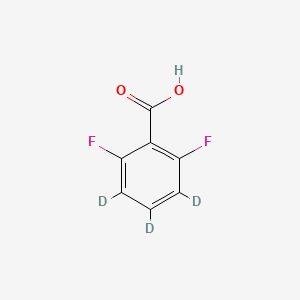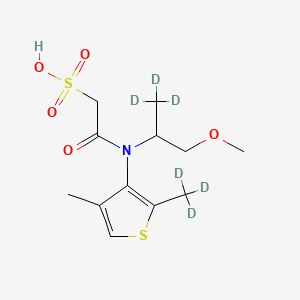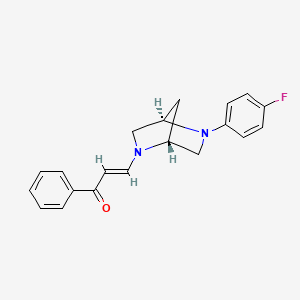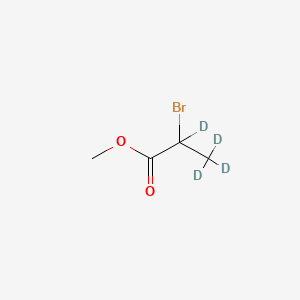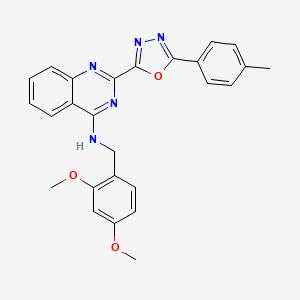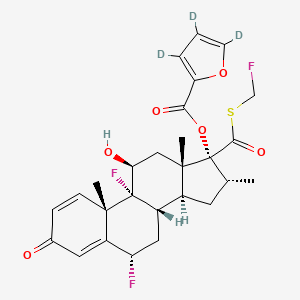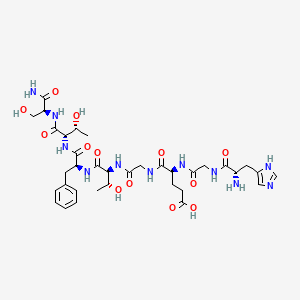
Exendin-4 (1-8)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exendin-4 (1-8) is a peptide fragment derived from Exendin-4, a glucagon-like peptide-1 receptor agonist. Exendin-4 is known for its role in regulating blood glucose levels and has been extensively studied for its therapeutic potential in treating type 2 diabetes mellitus. The peptide fragment Exendin-4 (1-8) retains some of the biological activity of the full-length peptide and is of interest for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Exendin-4 (1-8) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of Exendin-4 (1-8) may involve large-scale SPPS or recombinant DNA technology. In the latter method, the peptide can be produced by expressing a fusion protein in a suitable host organism, such as Escherichia coli, followed by purification and enzymatic cleavage to obtain the desired peptide fragment .
Chemical Reactions Analysis
Types of Reactions
Exendin-4 (1-8) can undergo various chemical reactions, including:
Oxidation: The peptide may be oxidized at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
Exendin-4 (1-8) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in metabolic disorders, such as type 2 diabetes mellitus.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Exendin-4 (1-8) exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), which is expressed in various tissues, including the pancreas and brain. Upon binding, the receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular signaling events, including the activation of protein kinase A (PKA) and the phosphorylation of cAMP-response element-binding protein (CREB). These signaling pathways ultimately result in the regulation of glucose metabolism, insulin secretion, and other physiological processes .
Comparison with Similar Compounds
Exendin-4 (1-8) can be compared with other GLP-1 receptor agonists, such as:
Exendin-4: The full-length peptide from which Exendin-4 (1-8) is derived. Exendin-4 has a longer sequence and broader biological activity.
Liraglutide: A GLP-1 receptor agonist used in the treatment of type 2 diabetes mellitus. Liraglutide has a longer half-life and different pharmacokinetic properties compared to Exendin-4 (1-8).
Semaglutide: Another GLP-1 receptor agonist with a longer half-life and enhanced stability compared to Exendin-4 (1-8).
Exendin-4 (1-8) is unique in its shorter sequence, which may result in different pharmacokinetic and pharmacodynamic properties compared to the full-length peptide and other GLP-1 receptor agonists .
Properties
Molecular Formula |
C35H51N11O13 |
|---|---|
Molecular Weight |
833.8 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H51N11O13/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53)/t17-,18-,21+,22+,23+,24+,28+,29+/m1/s1 |
InChI Key |
XWYOPQJBTGZXRS-YWPAURNNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



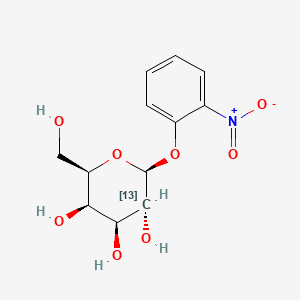
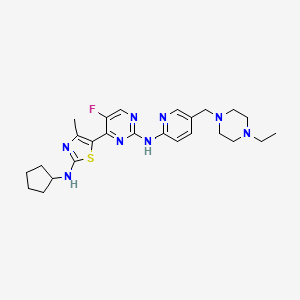

![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
